molecular formula C19H19N3O3 B14361334 4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione CAS No. 90292-04-9

4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione

Cat. No.: B14361334
CAS No.: 90292-04-9
M. Wt: 337.4 g/mol
InChI Key: NLECRVWVGHQGKK-UHFFFAOYSA-N
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Description

4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions, and a phenylpiperazine moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione typically involves the condensation of 4-phenylpiperazine with a benzoxazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include methanol and ethanol, and the reaction may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione apart is its unique combination of a benzoxazine core and a phenylpiperazine moiety. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

90292-04-9

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]-1,4-benzoxazine-2,3-dione

InChI

InChI=1S/C19H19N3O3/c23-18-19(24)25-17-9-5-4-8-16(17)22(18)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

NLECRVWVGHQGKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3OC(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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